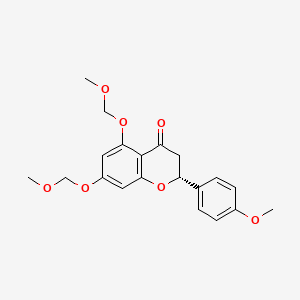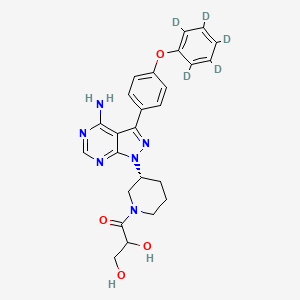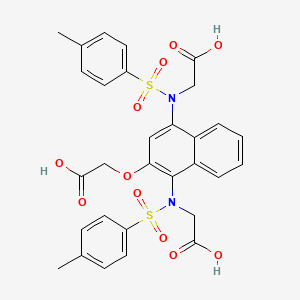
(r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARI-1 is a receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitor. It binds to the extracellular Frizzled domain of ROR1, effectively inhibiting aberrant ROR1 expression linked to non-small cell lung cancer (NSCLC) and epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI)-induced drug resistance . This compound modulates the PI3K/AKT/mTOR signaling pathways in a ROR1-dependent manner and demonstrates potent inhibition of NSCLC cell proliferation and migration, exhibiting antitumor activity in vivo .
Métodos De Preparación
The synthesis of ARI-1 involves specific reaction conditions and reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where ARI-1 is dissolved at a concentration of 100 mg/mL (267.11 mM) with the aid of ultrasound . The preparation of ARI-1 for in vivo experiments involves dissolving the compound in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve a clear solution . Industrial production methods for ARI-1 are not extensively documented, but the compound is typically synthesized in controlled laboratory environments for research purposes.
Análisis De Reacciones Químicas
ARI-1 undergoes various chemical reactions, including oxidation and reduction. It is known to perform oxidation reactions that other compounds in its class, such as ArI(OTf)2, are unable to achieve . The common reagents and conditions used in these reactions include bistriflimide (NTf2) and other oxidative agents . The major products formed from these reactions are typically more oxidized forms of the compound, which exhibit enhanced reactivity and potency.
Aplicaciones Científicas De Investigación
ARI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of receptor tyrosine kinase-like orphan receptor 1 (ROR1) and its effects on signaling pathways . In biology and medicine, ARI-1 is extensively researched for its potential to treat non-small cell lung cancer (NSCLC) and overcome drug resistance induced by epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) . The compound’s ability to inhibit cell proliferation and migration makes it a promising candidate for developing new anticancer therapies . Additionally, ARI-1’s antitumor activity in vivo highlights its potential for further clinical development .
Mecanismo De Acción
The mechanism of action of ARI-1 involves its binding to the extracellular Frizzled domain of receptor tyrosine kinase-like orphan receptor 1 (ROR1) . This binding inhibits aberrant ROR1 expression, which is associated with the development of non-small cell lung cancer (NSCLC) and drug resistance induced by epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) . ARI-1 modulates the PI3K/AKT/mTOR signaling pathways in a ROR1-dependent manner, leading to the inhibition of NSCLC cell proliferation and migration . This targeted inhibition of ROR1 and its downstream signaling pathways is the primary mechanism by which ARI-1 exerts its antitumor effects .
Comparación Con Compuestos Similares
ARI-1 is unique in its ability to specifically target receptor tyrosine kinase-like orphan receptor 1 (ROR1) and inhibit its expression . Similar compounds include other ROR1 inhibitors, such as (S)-ARI-1, which also bind to the extracellular Frizzled domain of ROR1 and modulate the PI3K/AKT/mTOR signaling pathways . ARI-1’s potent inhibition of NSCLC cell proliferation and migration, along with its demonstrated antitumor activity in vivo, sets it apart from other ROR1 inhibitors . The unique binding affinity and specificity of ARI-1 for ROR1 make it a valuable compound for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C20H22O7 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1 |
Clave InChI |
PUZCVJRGJCUWMV-QGZVFWFLSA-N |
SMILES isomérico |
COCOC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |
SMILES canónico |
COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)






